2-Amino-3-cyano-4-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carboxylic acid is a synthetic compound with significant interest in medicinal chemistry due to its potential biological activities. This compound features a complex structure characterized by a tetrahydrobenzo[b]thiophene core, which is known for its diverse pharmacological properties. The compound is classified under the category of heterocyclic compounds, specifically those containing sulfur and nitrogen in their structure.
2-Amino-3-cyano-4-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carboxylic acid can be classified as:
The synthesis of 2-amino-3-cyano-4-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carboxylic acid typically involves several key methods:
The molecular structure of 2-amino-3-cyano-4-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carboxylic acid can be described as follows:
The structural representation can be visualized using SMILES notation: O=C(C1(C)CCCC2=C1C(C#N)=C(N)S2)O
.
The reactivity of 2-amino-3-cyano-4-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carboxylic acid can be explored through various chemical reactions:
The mechanism of action for 2-amino-3-cyano-4-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carboxylic acid is primarily linked to its interaction with biological targets:
The stability and reactivity of this compound are influenced by its functional groups and ring structure. Hazard statements indicate it may pose risks if not handled properly .
The applications of 2-amino-3-cyano-4-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carboxylic acid span several scientific domains:
CAS No.:
CAS No.:
CAS No.: 84962-75-4
CAS No.: 270928-69-3
CAS No.: 4461-52-3